molecular formula C16H15BrClNO2 B4074325 N-(4-bromo-2-methylphenyl)-2-(3-chlorophenoxy)propanamide

N-(4-bromo-2-methylphenyl)-2-(3-chlorophenoxy)propanamide

Cat. No.: B4074325
M. Wt: 368.7 g/mol
InChI Key: QOPZHYIXBMZFHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-methylphenyl)-2-(3-chlorophenoxy)propanamide is an organic compound that belongs to the class of amides This compound features a brominated methylphenyl group and a chlorophenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2-(3-chlorophenoxy)propanamide typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-methylphenyl.

    Formation of Chlorophenoxy Intermediate: 3-chlorophenol is reacted with an appropriate alkylating agent, such as 2-bromopropane, under basic conditions to form 3-chlorophenoxypropane.

    Amidation: The final step involves the reaction of 4-bromo-2-methylphenyl with 3-chlorophenoxypropane in the presence of an amide-forming reagent like thionyl chloride or carbonyldiimidazole to yield this compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination and amidation reactions, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to optimize the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-2-(3-chlorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites using nucleophiles like hydroxide or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(3-chlorophenoxy)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2-methylphenyl)-2-(3-chlorophenoxy)acetamide: Similar structure with an acetamide group instead of a propanamide group.

    N-(4-bromo-2-methylphenyl)-2-(4-chlorophenoxy)propanamide: Similar structure with a different position of the chlorine atom on the phenoxy group.

    N-(4-bromo-2-methylphenyl)-2-(3-fluorophenoxy)propanamide: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

N-(4-bromo-2-methylphenyl)-2-(3-chlorophenoxy)propanamide is unique due to the specific combination of bromine, chlorine, and methyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(3-chlorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO2/c1-10-8-12(17)6-7-15(10)19-16(20)11(2)21-14-5-3-4-13(18)9-14/h3-9,11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPZHYIXBMZFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C(C)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2-methylphenyl)-2-(3-chlorophenoxy)propanamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2-methylphenyl)-2-(3-chlorophenoxy)propanamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromo-2-methylphenyl)-2-(3-chlorophenoxy)propanamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromo-2-methylphenyl)-2-(3-chlorophenoxy)propanamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromo-2-methylphenyl)-2-(3-chlorophenoxy)propanamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromo-2-methylphenyl)-2-(3-chlorophenoxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.